
(E)-2-bromo-N-(3-(2-(furan-2-ylmethylene)hydrazinyl)-3-oxopropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was synthesized and characterized through various spectral studies . The ligand upon reaction with Cu(II), Co(II), Ni(II), and Zn(II) acetates yielded complexes with a stoichiometric ratio of 1:2 (M:L) .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was found to exist in a keto form .Chemical Reactions Analysis
The ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), reacts with Cu(II), Co(II), Ni(II), and Zn(II) acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L) .Mechanism of Action
Target of action
The primary targets of similar compounds, such as N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, are often metal ions in biological systems . These compounds can interact with various biomolecules like proteins and amino acids .
Mode of action
These compounds often chelate to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .
Pharmacokinetics
Similar compounds have been studied for their binding to human serum albumin, which can impact bioavailability .
Result of action
The in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines of similar compounds was investigated and the data cleared out that the ligand was more potent than the metal complexes .
Advantages and Limitations for Lab Experiments
The advantages of using (E)-2-bromo-N-(3-(2-(furan-2-ylmethylene)hydrazinyl)-3-oxopropyl)benzamide in lab experiments include its high potency and selectivity towards cancer cells. This compound has also been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for the development of anticancer drugs. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of (E)-2-bromo-N-(3-(2-(furan-2-ylmethylene)hydrazinyl)-3-oxopropyl)benzamide. One potential direction is the development of more efficient synthesis methods that can produce this compound in larger quantities and higher purity. Another direction is the optimization of the pharmacokinetic properties of this compound, which can improve its efficacy and reduce its toxicity. Furthermore, the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and viral infections can also be explored.
Synthesis Methods
The synthesis of (E)-2-bromo-N-(3-(2-(furan-2-ylmethylene)hydrazinyl)-3-oxopropyl)benzamide involves the reaction between 2-bromo-N-(3-bromo-2-oxopropyl)benzamide and furfural hydrazone in the presence of a catalyst. This reaction results in the formation of this compound as the final product. The purity of the product can be determined using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
(E)-2-bromo-N-(3-(2-(furan-2-ylmethylene)hydrazinyl)-3-oxopropyl)benzamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-bromo-N-[3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-3-oxopropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c16-13-6-2-1-5-12(13)15(21)17-8-7-14(20)19-18-10-11-4-3-9-22-11/h1-6,9-10H,7-8H2,(H,17,21)(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGCZUACYVYXRW-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)NN=CC2=CC=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)N/N=C/C2=CC=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

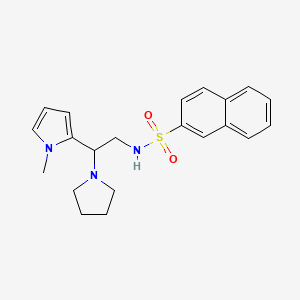
![Methyl 2-[6-methoxy-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2553646.png)
![2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2553647.png)

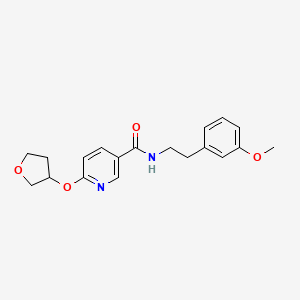
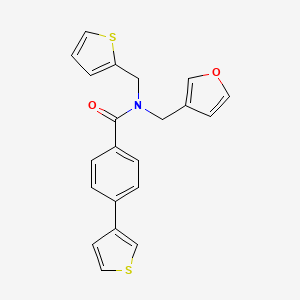
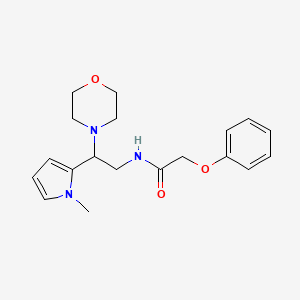
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-thienylmethyl)-3-piperidinecarboxamide](/img/structure/B2553654.png)
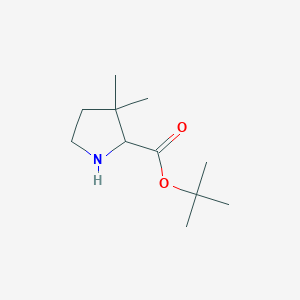
![1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2553660.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2553661.png)
![2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid](/img/structure/B2553662.png)
![4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2553666.png)
![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553667.png)